1-Allyl-6-oxopiperidine-3-carboxylic acid
Overview
Description
1-Allyl-6-oxopiperidine-3-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by its molecular formula C9H13NO3 and a molecular weight of 183.21 g/mol . This compound is a white crystalline powder that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
The synthesis of 1-Allyl-6-oxopiperidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of piperidine with allyl bromide to form 1-allylpiperidine. This intermediate is then oxidized to form 1-allyl-6-oxopiperidine, which is subsequently carboxylated to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and the use of automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-Allyl-6-oxopiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Allyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
1-Allyl-6-oxopiperidine-3-carboxylic acid can be compared with other similar compounds, such as:
6-Oxopiperidine-3-carboxylic acid: Lacks the allyl group, leading to different reactivity and applications.
1-Allylpiperidine-3-carboxylic acid:
1-Allyl-6-hydroxypiperidine-3-carboxylic acid: Contains a hydroxyl group instead of an oxo group, leading to different reactivity and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
6-oxo-1-prop-2-enylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2,7H,1,3-6H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFDOEKCFHBUKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CCC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660750 | |
Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-41-0 | |
Record name | 6-Oxo-1-(2-propen-1-yl)-3-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Oxo-1-(prop-2-en-1-yl)piperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10660750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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